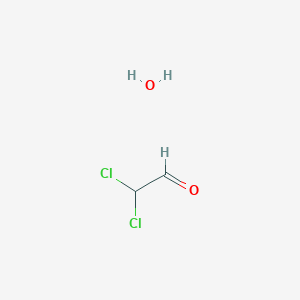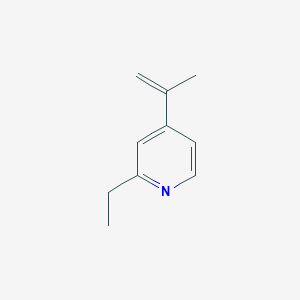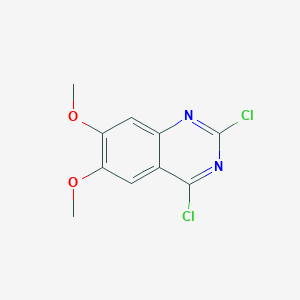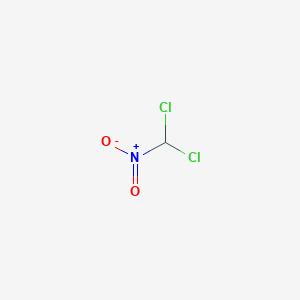
Dichloroacetaldehyde
Vue d'ensemble
Description
Dichloroacetaldehyde is a chemical compound that has been studied in various contexts due to its reactivity and potential as a building block in organic synthesis. It is also a presumed metabolite of certain insecticides and has been investigated for its mutagenic properties .
Synthesis Analysis
The synthesis of related haloaldehyde compounds has been explored in several studies. For instance, dibromochloroacetaldehyde was synthesized from chloroacetaldehyde diethyl acetal by bromination, indicating that similar methods could potentially be applied to dichloroacetaldehyde . Additionally, dichlorofluoroacetaldehyde was prepared from methyl dichlorofluoroacetate by reduction with lithium aluminum hydride, suggesting that reduction reactions may be a viable pathway for synthesizing dichloroacetaldehyde .
Molecular Structure Analysis
The molecular structure of dichloroacetaldehyde has been investigated using gas-phase electron diffraction combined with microwave spectroscopy. The studies revealed that dichloroacetaldehyde exists in multiple conformers, with the dominant conformer having a dihedral angle of 119.7(2)° . Similarly, chloroacetaldehyde has been studied, showing that it exists as a mixture of two conformers, with the anti form being predominant . These findings provide insight into the structural flexibility of dichloroacetaldehyde and related compounds.
Chemical Reactions Analysis
Chloroacetaldehyde has been shown to react with Z-DNA, specifically reacting with adenine residues but not with cytosine residues within Z-DNA . This reactivity suggests that dichloroacetaldehyde may also interact with nucleic acids, although the specific reactions would need to be studied further. Additionally, trichloroacetaldehyde, a related compound, has been used in carbonylation reactions in concentrated sulfuric acid to synthesize dioxolanones, indicating that dichloroacetaldehyde may also undergo similar carbonylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichloroacetaldehyde can be inferred from studies on related compounds. For example, the polymerization of haloaldehydes, such as dibromochloroacetaldehyde, has been explored, showing that these compounds can be polymerized using anionic and cationic initiators to yield crystalline or amorphous polymers . The mutagenicity of chloroacetaldehyde has been demonstrated in bacterial tests, suggesting that dichloroacetaldehyde may exhibit similar mutagenic properties . Furthermore, the presence of chloral (trichloroacetaldehyde) as an impurity in dichloroacetic acid has been studied, which could be relevant for the purity and handling of dichloroacetaldehyde .
Applications De Recherche Scientifique
-
Chemical Synthesis
- Dichloroacetaldehyde is used to produce other chemical compounds such as mitotane .
- It can be obtained by chlorinating acetaldehyde or paraldehyde. Hypochlorination of 1,2-dichloroethylene using chlorine and water produces pure dichloroacetaldehyde .
- Reduction with lithium aluminium hydride gives dichloroethanol .
-
Pesticide Degradation
- Dichlorvos (O,O-dimethyl O- (2,2-dichlorovinyl)phosphate, DDVP), a widely acknowledged broad-spectrum organophosphorus insecticide and acaracide, has been used for more than four decades and is still in strong demand in many developing countries .
- Microbial degradation is regarded as an environmentally friendly approach to solve several environmental issues caused by pesticides .
- Several DDVP-degrading microbes have been isolated and reported, including but not limited to Cunninghamella, Fusarium, Talaromyces, Aspergillus, Penicillium, Ochrobium, Pseudomonas, Bacillus, and Trichoderma .
-
Insecticide Production
-
Chemical Reactions
- Dichloroacetaldehyde is a highly volatile liquid that is easily soluble in water to form hydrates . In the presence of Lewis acids such as antimony trichloride, iron (III) chloride, aluminum trichloride, tin (IV) chloride or boron trifluoride, the trimer hexachloro paraldehyde (2,4,6-tris (dichloromethyl)-1,3,5-trioxane) can be obtained . The trimer forms colorless crystals that melt at 131–132 °C .
Safety And Hazards
Dichloroacetaldehyde is a toxic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .
Propriétés
IUPAC Name |
2,2-dichloroacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKWJCDEBBGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroacetaldehyde Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)
![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)






![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)
